![molecular formula C7H11NOS B14123554 [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol CAS No. 1160246-43-4](/img/structure/B14123554.png)
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol can be achieved through several methods. One common approach involves the cyclization of N-propargylamides with aryl iodides in the presence of palladium catalysts. This method allows for the formation of 2,5-disubstituted oxazoles . Another method involves the reaction of α-amino acids with arylacetylenes in the presence of copper and iodine, leading to the formation of oxazoles through a series of oxidation and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also interact with nucleic acids and other biomolecules, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Similar in structure but contains triazole rings instead of oxazole.
2-(1H-Indol-3-yl)-ethylamine: Contains an indole ring and is used in different applications.
Uniqueness
[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol is unique due to its combination of an oxazole ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1160246-43-4 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(3-propan-2-yl-1,2-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-3-6(4-10)9-8-7/h3,5,10H,4H2,1-2H3 |
Clave InChI |
APZMDJXRIYFLHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


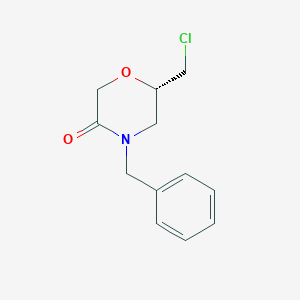
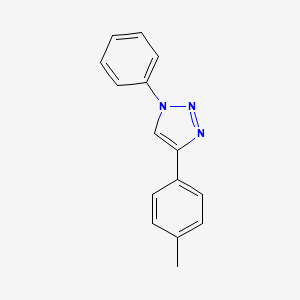
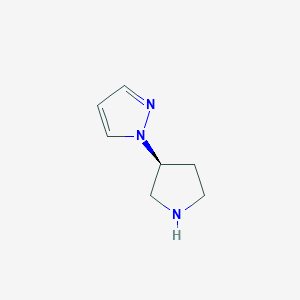
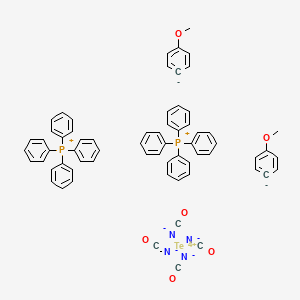
![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
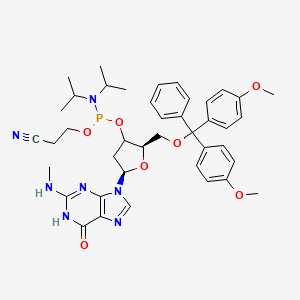
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
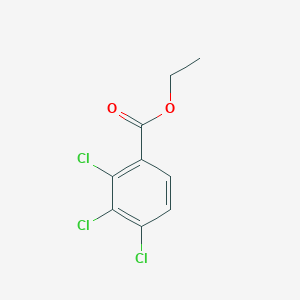
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)
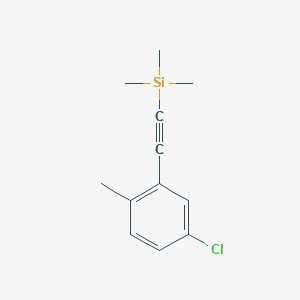
![2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123560.png)
